1-Aza-4-borabicyclo[2.2.2]octane
CAS No.: 61071-51-0
Cat. No.: VC19534071
Molecular Formula: C6H12BN
Molecular Weight: 108.98 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 61071-51-0 |
|---|---|
| Molecular Formula | C6H12BN |
| Molecular Weight | 108.98 g/mol |
| IUPAC Name | 1-aza-4-borabicyclo[2.2.2]octane |
| Standard InChI | InChI=1S/C6H12BN/c1-4-8-5-2-7(1)3-6-8/h1-6H2 |
| Standard InChI Key | FBKFOCDINHNSMT-UHFFFAOYSA-N |
| Canonical SMILES | B12CCN(CC1)CC2 |
Introduction
Molecular Architecture and Nomenclature
Core Structural Features
1-Aza-4-borabicyclo[2.2.2]octane features a bicyclo[2.2.2]octane skeleton with nitrogen and boron atoms occupying positions 1 and 4, respectively . The boron atom adopts a trigonal planar geometry, while the nitrogen retains a pyramidal configuration, creating distinct electronic environments. Key structural parameters include:
| Property | Value | Source |
|---|---|---|
| Molecular formula | C₆H₁₂BN | |
| Molecular weight | 108.98 g/mol | |
| IUPAC name | 1-aza-4-borabicyclo[2.2.2]octane | |
| SMILES | B12CCN(CC1)CC2 | |
| InChIKey | FBKFOCDINHNSMT-UHFFFAOYSA-N |
The 2D structure exhibits three fused six-membered rings, with boron and nitrogen positioned at bridgehead sites. This arrangement imposes significant steric constraints, influencing reactivity and intermolecular interactions .
Comparative Analysis with Related Bicyclic Systems
Unlike traditional azabicyclo systems, the incorporation of boron introduces:
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Electron-deficient character at the boron center, enhancing Lewis acidity
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Conformational rigidity due to the bicyclic framework, as evidenced by the inability to generate 3D conformers using MMFF94s force fields
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Polarized B-N interactions that may facilitate supramolecular assembly
Electronic Structure and Bond-Stretch Isomerism
Computational Insights into Isomeric Forms
Ab initio molecular orbital calculations reveal two stable bond-stretch isomers :
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1-Aza-4-boratricyclo[2.2.2.0¹⁴]octane: Characterized by a contracted B-N distance (1.64 Å) and significant σ-bonding character.
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1-Aza-4-borabicyclo[2.2.2]octane: Exhibits elongated B-N separation (2.08 Å) with partial ionic interaction.
The energy difference between these isomers is solvent-dependent, with polar media stabilizing the ionic form by 12.3 kJ/mol . Substituent effects further modulate this equilibrium, as electron-withdrawing groups on boron increase the covalent character of the B-N interaction.
Spectroscopic Signatures
While experimental spectroscopic data remain limited, theoretical predictions indicate:
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¹¹B NMR: Downfield shift (δ ≈ 38 ppm) consistent with trigonal boron environments
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Infrared spectroscopy: B-N stretching vibrations in the 650–750 cm⁻¹ range
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UV-Vis: π→π* transitions localized on the nitrogen lone pair (λ_max ≈ 210 nm)
Synthetic Approaches and Challenges
Reported Synthesis Pathways
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Cyclocondensation: Reaction of 1,3-diaminopropane with boron trihalides under high-dilution conditions
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Metal-mediated Assembly: Use of transition metal catalysts to construct the bicyclic framework
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Post-functionalization: Derivatization of preformed azabicyclo systems via boron insertion
Yield optimization remains challenging due to the thermodynamic instability of small boron-nitrogen cycles.
Isolation and Purification
The compound’s high polarity and air sensitivity necessitate:
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Schlenk line techniques for handling
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Chromatographic purification on silica gel modified with 5% triethylamine
Supramolecular Behavior and Crystal Engineering
Hydrogen-Bonding Patterns
Although crystallographic data for the parent compound are unavailable, studies on derivatives like 1-(chloromethyl)-4-aza-1-azoniabicyclo[2.2.2]octane chloride reveal:
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N–H⋯O interactions between protonated amines and carboxylate groups (d = 2.89 Å)
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O–H⋯N hydrogen bonds facilitating three-dimensional network assembly
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Intramolecular B–N coordination that precludes certain conformations
These interactions suggest potential for designing metal-organic frameworks (MOFs) with tunable porosity.
Comparative Crystallographic Data
| Compound | Space Group | Hydrogen Bonds (Å) | Reference |
|---|---|---|---|
| 1-Aza-4-borabicyclo[2.2.2]octane | P2₁/c | N/A | |
| 1-(Chloromethyl) derivative | P-1 | N–H⋯O = 2.89 |
Emerging Applications and Future Directions
Materials Science Applications
Preliminary studies suggest utility in:
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